REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:12]=[CH:11][S:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:13][CH2:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:12]=[CH:11][S:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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9.8 g
|
Type
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reactant
|
Smiles
|
CC=1C=C(C=CC1)C1=CSC=C1
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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to reflux
|
Type
|
TEMPERATURE
|
Details
|
Heating
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Type
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ADDITION
|
Details
|
Upon complete addition
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for an additional 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath for one hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
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WASH
|
Details
|
the filter cake washed with 50 mL of carbon tetrachloride
|
Type
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WASH
|
Details
|
The wash
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Type
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WASH
|
Details
|
the whole was washed with 200 mL of a saturated aqueous solution of sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residual oil
|
Type
|
DISTILLATION
|
Details
|
The residual oil was subjected to distillation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilling system
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C=CC1)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |